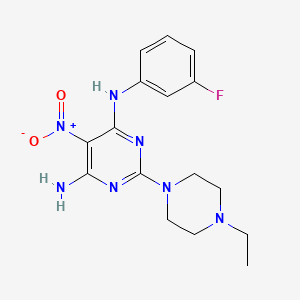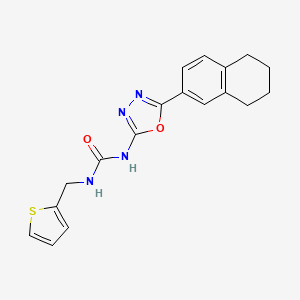
4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline is a chemical compound with the molecular formula C26H30N2 and a molecular weight of 370.54 g/mol . It is known for its unique structure, which includes a carbazole moiety substituted with tert-butyl groups and an aniline group. This compound is typically found as a white to light yellow powder or crystal .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline typically involves the reaction of 3,6-di-tert-butylcarbazole with aniline under specific conditions. One common method includes the use of a palladium-catalyzed amination reaction, where the carbazole derivative is reacted with aniline in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-efficiency. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency .
化学反应分析
Types of Reactions
4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can modify the aniline group, potentially forming amine derivatives.
Substitution: The aniline group can participate in electrophilic substitution reactions, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole derivatives, while substitution reactions can produce various substituted aniline derivatives .
科学研究应用
4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
作用机制
The mechanism of action of 4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline depends on its specific application. In the context of OLEDs, the compound acts as a hole-transporting material, facilitating the movement of positive charges within the device. This is achieved through its carbazole moiety, which provides a stable framework for charge transport .
相似化合物的比较
Similar Compounds
3,6-Di-tert-butylcarbazole: Similar in structure but lacks the aniline group.
4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)butyl)phosphonic acid: Contains a phosphonic acid group instead of an aniline group.
Uniqueness
4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline is unique due to its combination of a carbazole moiety with tert-butyl groups and an aniline group. This structure imparts specific electronic properties that make it valuable in applications such as OLEDs and other electronic devices .
属性
IUPAC Name |
4-(3,6-ditert-butylcarbazol-9-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2/c1-25(2,3)17-7-13-23-21(15-17)22-16-18(26(4,5)6)8-14-24(22)28(23)20-11-9-19(27)10-12-20/h7-16H,27H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVGWEMDOXNWOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
255829-30-2 |
Source


|
| Record name | 4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-amino-N-(4-chlorobenzyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2903224.png)



![4-({3-[2-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2903233.png)

![2-{5-[1-(cyclohexanesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine](/img/structure/B2903239.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[2.4]heptane-6-carboxylic acid](/img/structure/B2903240.png)

![N-(4-chlorophenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2903242.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2903244.png)

